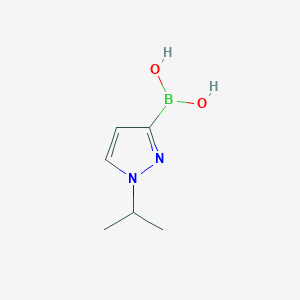

(1-Isopropyl-1H-pyrazol-3-yl)boronic acid

描述

属性

分子式 |

C6H11BN2O2 |

|---|---|

分子量 |

153.98 g/mol |

IUPAC 名称 |

(1-propan-2-ylpyrazol-3-yl)boronic acid |

InChI |

InChI=1S/C6H11BN2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5,10-11H,1-2H3 |

InChI 键 |

MAWSFQQPVMKLRI-UHFFFAOYSA-N |

规范 SMILES |

B(C1=NN(C=C1)C(C)C)(O)O |

产品来源 |

United States |

Reactivity and Reaction Mechanisms of 1 Isopropyl 1h Pyrazol 3 Yl Boronic Acid

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

The pyrazole (B372694) motif is a key component in many biologically active molecules. nih.gov Consequently, methods for incorporating this heterocycle into larger, more complex structures are of significant interest. (1-Isopropyl-1H-pyrazol-3-yl)boronic acid serves as an effective building block in this context, particularly in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions. nih.govresearchgate.net The presence of the N-isopropyl group is significant, as it protects the pyrazole's N1 position, preventing potential side reactions or catalyst inhibition that can occur with unprotected N-H azoles. nih.gov

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, typically between sp2-hybridized carbon atoms. nih.govyonedalabs.com It involves the cross-coupling of an organoboron compound, such as this compound, with an organohalide or triflate in the presence of a palladium catalyst and a base. yonedalabs.comwikipedia.orglibretexts.org While detailed mechanistic studies specifically on this compound are limited, its behavior can be understood through the well-established catalytic cycle of the Suzuki-Miyaura reaction. yonedalabs.comlibretexts.org

The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The catalytic cycle begins with the oxidative addition of an organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex. yonedalabs.comwikipedia.org This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate (R¹-PdII-X). wikipedia.orgmdpi.com The active Pd(0) catalyst is typically generated in situ from a more stable palladium(II) precatalyst. yonedalabs.com The structure of the boronic acid does not directly participate in this initial step; the rate and efficiency of oxidative addition are primarily governed by the nature of the organohalide (I > Br > OTf > Cl), the palladium source, and the supporting ligands. wikipedia.orgillinois.edu

Transmetalation is the key step where the organic moiety is transferred from the boron reagent to the palladium(II) center, displacing the halide or other leaving group. wikipedia.orgrsc.org This process requires the activation of the boronic acid by a base. organic-chemistry.org The base converts the neutral, less reactive boronic acid into a more nucleophilic tetracoordinate "ate" complex, or boronate [R²-B(OH)₃]⁻. organic-chemistry.orgnih.gov

Two primary pathways for transmetalation are generally considered nih.gov:

The Boronate Pathway: The anionic boronate complex reacts directly with the R¹-PdII-X intermediate to form a new intermediate, R¹-PdII-R², and displace the halide and borate (B1201080) byproducts. nih.gov

The Oxo-palladium Pathway: The halide ligand on the R¹-PdII-X complex is first exchanged with a hydroxide (B78521) or alkoxide from the base/solvent system to form a more reactive R¹-PdII-OH intermediate. This species then reacts with the neutral boronic acid. nih.gov

Following transmetalation, the resulting diorganopalladium(II) intermediate (R¹-PdII-R²) undergoes reductive elimination. yonedalabs.comwikipedia.org In this final step, the two organic groups (R¹ and R²) couple to form the new C-C bond in the product molecule (R¹-R²). libretexts.org This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle. yonedalabs.com Reductive elimination is typically a fast and irreversible step that proceeds more readily when the ligands on the palladium are bulky. nih.gov

The success of the Suzuki-Miyaura coupling, particularly with challenging heteroaryl substrates, is highly dependent on the judicious selection of reaction parameters.

Ligands: The ligands coordinated to the palladium center are crucial for stabilizing the catalyst and modulating its reactivity. nih.gov For coupling reactions involving heterocyclic boronic acids, bulky and electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and PCy₃ have proven to be highly effective. nih.govorganic-chemistry.org These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation. nih.gov Pyrazole-based Schiff's base ligands have also been developed, with their catalytic activity being enhanced by steric bulk. researchgate.net

Bases: The choice of base is critical for the formation of the active boronate species. libretexts.orgorganic-chemistry.org Common bases include potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and cesium carbonate (Cs₂CO₃). nih.govresearchgate.net The strength of the base can influence the reaction rate; however, strong bases may not be compatible with substrates bearing sensitive functional groups. libretexts.org In such cases, milder bases like potassium fluoride (B91410) (KF) can be employed. organic-chemistry.org

Solvents: The reaction is typically performed in a mixture of an organic solvent and water. researchgate.net Common organic solvents include 1,4-dioxane, tetrahydrofuran (B95107) (THF), toluene, and N,N-dimethylformamide (DMF). nih.govresearchgate.net Water often plays a beneficial role by helping to dissolve the inorganic base and facilitating the formation of the key palladium-hydroxo intermediate. nih.govresearchgate.net The choice of solvent can significantly impact reaction efficiency and yield. researchgate.net

The table below summarizes typical conditions used for the Suzuki-Miyaura coupling of pyrazole derivatives, which can serve as a starting point for reactions involving this compound.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (2) | K₂CO₃ | Dioxane/H₂O | 80 | 98 | rsc.org |

| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) / SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 93 | nih.gov |

| 1-Methyl-4-pyrazoleboronic acid pinacol (B44631) ester (Homocoupling) | - | Pd(OAc)₂ (10) / SPhos (20) | K₃PO₄ | Dioxane/H₂O | 100 | 88 | rsc.org |

| 3-(Trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester | 2-Iodopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 85 | psu.edu |

In addition to palladium-catalyzed C-C bond formation, this compound is a competent coupling partner in copper-catalyzed reactions, most notably the Chan-Lam coupling for the formation of C-N, C-O, and C-S bonds. researchgate.net These reactions provide a powerful alternative to palladium-catalyzed methods like Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions. researchgate.netnih.gov

The Chan-Lam reaction typically involves the coupling of a boronic acid with an amine, alcohol, or thiol in the presence of a stoichiometric or catalytic amount of a copper(II) salt, such as Cu(OAc)₂. researchgate.net The reaction is often run in the presence of a base like pyridine (B92270) or triethylamine (B128534) and frequently uses air as the terminal oxidant to regenerate the active Cu(II) catalyst. researchgate.netnih.gov

A plausible mechanism for the C-N coupling involves nih.gov:

Transmetalation of the boronic acid with the Cu(II) salt to form an aryl-copper(II) intermediate.

Coordination of the nucleophile (e.g., an amine or pyrazole) to the copper center.

Reductive elimination from a proposed Cu(III) intermediate, formed via oxidation, which forges the C-N bond and releases a Cu(I) species. nih.gov

Re-oxidation of Cu(I) to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle. nih.gov

This methodology is particularly useful for the N-arylation of heterocycles and has been successfully applied to the coupling of C-nitro-NH-azoles with various arylboronic acids. nih.gov While less common, the protocol can be adapted for the synthesis of diaryl ethers (C-O coupling) and diaryl thioethers (C-S coupling) from phenols and thiols, respectively. Copper catalysis has also been shown to be effective in coupling nitroarenes with aryl boronic acids to form diarylamines. nih.gov

Other Metal-Catalyzed Carbon-Carbon Bond Formations (e.g., Sonogashira, Heck)

Beyond the widely used Suzuki-Miyaura coupling, pyrazolylboronic acids like this compound are potential participants in other important metal-catalyzed reactions that form carbon-carbon bonds, such as Sonogashira and Heck-type couplings.

Sonogashira-Type Coupling: The traditional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org While this reaction does not directly utilize boronic acids as the primary substrate, related Sonogashira-type couplings have been developed. For instance, gold-catalyzed C(sp)–C(sp²) cross-coupling reactions between hypervalent iodine(III) reagents and boronic acids provide an efficient route to alkyne derivatives under mild, base-free conditions. rsc.org In such a reaction, this compound could serve as the C(sp²) source to be coupled with an alkynyl partner.

Oxidative Heck (Boron-Heck) Reaction: The conventional Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org A variant known as the oxidative Heck or boron-Heck reaction utilizes an organoboronic acid in place of the organohalide. hw.ac.uk This process is catalyzed by Pd(II) and typically involves an oxidant to regenerate the catalyst. The catalytic cycle begins with a transmetalation step between the boronic acid and the Pd(II) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. hw.ac.uk this compound can, in principle, be employed in such reactions to form a C-C bond with an alkene, yielding a substituted pyrazole.

| Reaction Type | Typical Partners | Metal Catalyst | Key Features | Potential Product with this compound |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) / Cu(I) | Forms C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org | Not a direct participant. |

| Gold-Catalyzed Sonogashira-Type Coupling | Boronic Acid + Alkynyl Iodine(III) Reagent | Gold | Base-free, mild conditions for C(sp²)-C(sp) bond formation. rsc.org | 3-Alkynyl-1-isopropyl-1H-pyrazole |

| Oxidative Heck (Boron-Heck) Reaction | Boronic Acid + Alkene | Pd(II) | Forms C(sp²)-C(alkenyl) bonds; requires an oxidant. hw.ac.uk | 3-Alkenyl-1-isopropyl-1H-pyrazole |

Non-Catalytic Reactivity Profiles

The reactivity of this compound is not limited to metal-catalyzed processes. It exhibits a range of non-catalytic behaviors influenced by its structural and electronic properties.

The structure of this compound allows for several types of non-covalent interactions. The boronic acid group, with its hydroxyl moieties, can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the pyrazole ring, particularly the N2 atom, are potential hydrogen bond acceptors. These interactions can lead to the formation of dimers or larger oligomeric structures in the solid state.

Furthermore, the boron atom is Lewis acidic and can interact with Lewis bases. The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can be exploited to catalyze reactions. rsc.org In some contexts, pyrazole-containing ligands can facilitate unusual reactivity in boronic acids. For example, 1-(2-pyridinyl)-5-pyrazolone derivatives can act as [N,O]-bidentate ligands, promoting the disproportionation of arylboronic acids in basic media to form stable four-coordinate boron(III) complexes. nih.gov This highlights the potential for the pyrazole moiety to engage in complex intermolecular interactions that influence the reactivity at the boron center.

Two of the most significant non-catalytic reactions of boronic acids are oxidation and protodeboronation, which are often considered decomposition or side pathways.

Oxidation: The carbon-boron bond in boronic acids is susceptible to oxidation, typically converting the boronic acid into the corresponding alcohol (or phenol (B47542) for arylboronic acids). In the case of this compound, oxidation would yield 1-Isopropyl-1H-pyrazol-3-ol. This process can be initiated by various oxidants, including atmospheric oxygen, particularly under basic conditions.

Protodeboronation: This is a chemical reaction involving the protonolysis of a boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org For this compound, protodeboronation would result in the formation of 1-isopropyl-1H-pyrazole. This reaction is a well-known undesired side reaction in metal-catalyzed couplings. wikipedia.org The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the organic substituent. wikipedia.orged.ac.uk

For heteroaromatic boronic acids, the mechanism can be complex and is strongly influenced by pH. ed.ac.ukresearchgate.net

Acidic Conditions: Protodeboronation can occur via an acid-catalyzed electrophilic substitution mechanism where a proton replaces the boronic acid group. researchgate.net

Basic Conditions: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate anion ([ArB(OH)₃]⁻), which can then undergo hydrolysis. researchgate.net

Neutral Conditions: Basic heteroaromatic boronic acids, such as those containing a pyrazole ring, can form zwitterionic species at neutral pH, which may undergo rapid fragmentation, leading to fast protodeboronation. wikipedia.orged.ac.uk The presence of Lewis acids like Cu or Zn salts can either accelerate or attenuate this fragmentation depending on the specific heterocycle. ed.ac.ukresearchgate.net

| Degradation Pathway | Description | Product from this compound | Promoting Factors |

| Oxidation | Cleavage of the C-B bond and formation of a C-O bond. | 1-Isopropyl-1H-pyrazol-3-ol | Oxidizing agents, basic conditions, elevated temperatures. |

| Protodeboronation | Protonolysis of the C-B bond, replacing it with a C-H bond. wikipedia.org | 1-Isopropyl-1H-pyrazole | Acidic or basic conditions, high temperatures, specific pH ranges for heteroaromatics. wikipedia.orged.ac.ukresearchgate.net |

While the primary utility of boronic acids is in cross-coupling, they can engage in other reactions. The boronic acid group itself is not typically involved in classical electrophilic or nucleophilic substitution reactions on the aromatic ring. Instead, the pyrazole ring itself can undergo such reactions, with the regiochemical outcome influenced by the existing substituents.

Boronic acids can also participate in addition reactions. For instance, transition-metal-catalyzed additions of boronic acids to nitrile groups offer a pathway to synthesize various functional molecules like ketones and amides. nih.gov In such a transformation, this compound could potentially add across a C≡N triple bond.

Additionally, boronic acids themselves can function as catalysts. They are known to activate carboxylic acids and alcohols, facilitating reactions like amide formation and Friedel-Crafts-type alkylations under mild conditions. rsc.org

Advanced Applications in Organic Synthesis and Material Science

A Versatile Building Block for Complex Molecular Architectures

The inherent reactivity of the boronic acid moiety, particularly in palladium-catalyzed cross-coupling reactions, positions (1-Isopropyl-1H-pyrazol-3-yl)boronic acid as a key component in the construction of intricate molecular frameworks. This has proven especially useful in the synthesis of diverse heterocyclic systems and scaffolds for drug discovery.

Synthesis of Polyfunctionalized Heterocyclic Systems

This compound is a valuable reagent for the synthesis of polyfunctionalized heterocyclic compounds, which are core structures in many biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a primary method employed for this purpose, allowing for the formation of carbon-carbon bonds between the pyrazole (B372694) core and various aryl or heteroaryl partners. This methodology provides a convergent and efficient route to a wide array of substituted pyrazoles that would be challenging to assemble through other means. The versatility of the Suzuki reaction allows for the introduction of a wide range of functional groups, leading to libraries of compounds with diverse electronic and steric properties. chemimpex.comnih.gov

While specific examples detailing the use of this compound in the synthesis of a broad range of polyfunctionalized heterocycles are not extensively documented in publicly available literature, the general utility of pyrazole boronic acids in such transformations is well-established. nih.gov The isopropyl group on the pyrazole nitrogen can influence the solubility and electronic properties of the resulting coupled products, potentially offering advantages in specific synthetic applications.

Application in Natural Product and Drug Scaffold Synthesis

The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active natural products. nih.gov this compound serves as a key precursor for the introduction of the 1-isopropylpyrazole (B96740) moiety into potential drug candidates. A significant area of application is in the development of kinase inhibitors, a major class of targeted cancer therapies. nih.govmdpi.com

For instance, the synthesis of certain kinase inhibitors involves the Suzuki coupling of a pyrazole boronic acid derivative with a suitable heterocyclic partner. ed.ac.uk While the direct use of this compound in the synthesis of a marketed drug is not explicitly detailed, its structural analogs are crucial components in the synthesis of several kinase inhibitors. The general synthetic strategy often involves the coupling of a pyrazole boronic acid or its ester with a halogenated heterocycle to construct the core scaffold of the inhibitor.

Table 1: Examples of Drug Scaffolds Incorporating the Pyrazole Moiety

| Drug Class | Target | Relevance of Pyrazole Scaffold |

| Kinase Inhibitors | Various kinases (e.g., JAK, ALK) | The pyrazole ring often serves as a key pharmacophore, engaging in crucial interactions within the kinase active site. |

| Anti-inflammatory | COX-2 | The pyrazole core is a central feature of several selective COX-2 inhibitors. |

| CNS Agents | Cannabinoid receptors | Pyrazole-based compounds have been developed as modulators of cannabinoid receptors. |

Reagent in Multi-Component and Domino Reactions

Boronic acids, in general, can participate in Passerini-type three-component coupling reactions to synthesize α-hydroxyketones. researchgate.net This suggests that this compound could potentially be employed as a nucleophilic component in such transformations, leading to the formation of α-hydroxyketones bearing a pyrazole moiety. Further research is needed to explore and validate this potential application.

Development of Novel Catalytic Systems and Ligands

The nitrogen atoms of the pyrazole ring in this compound can act as coordinating sites for transition metals, making it a precursor for the design of novel ligands for catalysis. The combination of the pyrazole moiety for metal coordination and the boronic acid for potential secondary interactions or as a point of attachment for further functionalization offers intriguing possibilities in catalyst design.

Design of Pyrazolyl-Based Ligands for Transition Metal Catalysis

Pyrazole-containing ligands have been extensively used in coordination chemistry and have found applications in a variety of catalytic transformations. arkat-usa.org These ligands can be synthesized from pyrazole precursors and can be tailored to modulate the steric and electronic properties of the resulting metal complexes. For example, pyrazole-tethered phosphine (B1218219) ligands have been successfully employed in palladium-catalyzed Suzuki coupling and amination reactions. arkat-usa.org

While the direct conversion of this compound into a ligand for a specific catalytic application is not explicitly described in the reviewed literature, the pyrazole core itself is a well-established ligand motif. The isopropyl substituent can influence the solubility and steric bulk of the resulting ligand, which in turn can affect the activity and selectivity of the catalyst.

Table 2: Potential Classes of Ligands Derived from Pyrazole Scaffolds

| Ligand Class | Potential Metal Partners | Potential Catalytic Applications |

| Pyrazole-Phosphine | Palladium, Rhodium, Ruthenium | Cross-coupling, Hydrogenation, Hydroformylation |

| Pyrazole-NHC | Ruthenium, Iridium, Gold | Metathesis, C-H activation, Hydrogenation |

| Bidentate/Tridentate Pyrazole-based | Iron, Cobalt, Nickel, Copper | Oxidation, Polymerization, Transfer Hydrogenation |

Applications in Transfer Hydrogenation and Other Catalytic Transformations

Transfer hydrogenation is a powerful and practical method for the reduction of various functional groups, often employing more readily handled hydrogen donors than molecular hydrogen. Ruthenium and other transition metal complexes bearing nitrogen-containing ligands, including pyrazole derivatives, have shown significant activity as catalysts in these reactions. mdpi.comresearchgate.net

Although no direct application of a ligand synthesized from this compound in transfer hydrogenation has been reported, the broader class of pyrazole-based ligands has demonstrated efficacy. For instance, ruthenium complexes with pyrazole-phosphine ligands have been shown to be efficient catalysts for the reduction of nitriles and olefins. researchgate.net The electronic properties and steric hindrance provided by the isopropyl group on the pyrazole ring could potentially be exploited to fine-tune the catalytic activity and selectivity of such systems. Further research in this area could lead to the development of novel and efficient catalysts for a range of important chemical transformations.

Functionalized Materials and Sensors Development

The integration of pyrazole moieties into materials can impart desirable properties such as thermal stability, coordination ability, and biological activity. Boronic acids, on the other hand, are renowned for their ability to form reversible covalent bonds with diols, a characteristic widely exploited in sensor design. The combination of these two functionalities in this compound presents a promising, albeit underexplored, platform for the development of novel functionalized materials and sensors.

Functionalized Polymers: this compound could potentially serve as a monomer or a functionalizing agent in the synthesis of advanced polymers. For instance, its incorporation into polymer chains via Suzuki-Miyaura cross-coupling reactions could lead to materials with unique photophysical or chelating properties. The pyrazole ring could act as a ligand for metal ions, while the boronic acid group could be utilized for post-polymerization modification or for creating cross-linked hydrogels that respond to changes in pH or the presence of saccharides.

Chemosensors: The boronic acid group is a key component in the design of fluorescent chemosensors, particularly for the detection of carbohydrates and other biologically relevant diols. A hypothetical sensor based on this compound could be designed where the pyrazole moiety is attached to a fluorophore. The binding of a diol to the boronic acid group would modulate the electronic properties of the molecule, leading to a change in the fluorescence signal. The isopropyl group on the pyrazole ring could influence the sensor's solubility and steric environment around the binding site.

A generalized scheme for a pyrazole-based boronic acid fluorescent sensor is depicted below:

| Analyte | Sensing Mechanism | Potential Application |

| Monosaccharides | Reversible ester formation with the boronic acid, leading to changes in fluorescence intensity or wavelength. | Continuous glucose monitoring, diagnostics. |

| Metal Ions | Coordination of the metal ion by the pyrazole nitrogen atoms, potentially influencing the Lewis acidity of the boronic acid and its interaction with a reporter group. | Environmental monitoring, detection of heavy metals. |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid group by ROS, causing an irreversible change in the fluorescence of an attached reporter molecule. | Cellular imaging, studying oxidative stress. |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late step in the synthesis. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. Boronic acids are valuable reagents in LSF due to their participation in robust cross-coupling reactions.

The table below outlines hypothetical LSF strategies utilizing a pyrazole boronic acid:

| Reaction Type | Substrate | Reagent | Potential Outcome |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl halide or triflate on a complex molecule. | This compound | Introduction of the pyrazole moiety to modulate biological activity. |

| Chan-Lam Coupling | N-H or O-H bond in a drug candidate. | This compound | Formation of a C-N or C-O bond to introduce the pyrazole scaffold. |

| C-H Borylation | Direct C-H borylation of a complex heterocycle. | Iridium catalyst and a boron source, followed by coupling with an aryl halide. | While not a direct use of the pre-formed boronic acid, this strategy highlights the importance of borylated heterocycles in LSF. |

The isopropyl substituent on the pyrazole ring in this compound could offer advantages in LSF by enhancing solubility in organic solvents and providing steric bulk that might influence the regioselectivity of certain reactions or the binding affinity of the final product.

Role in Pre Clinical Medicinal Chemistry Research and Early Drug Discovery Efforts

Exploration as a Scaffold for Biologically Active Molecules

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in drug discovery. nih.gov This five-membered heterocyclic ring is a cornerstone in the structure of numerous approved drugs due to its favorable physicochemical properties, metabolic stability, and its capacity to engage in various binding interactions with biological targets. nih.govmdpi.com Pyrazole and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. researchgate.netglobalresearchonline.net

The structure of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid incorporates this proven scaffold. The isopropyl group at the N1 position can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with specific protein pockets. The boronic acid group at the C3 position serves as a key reactive handle for synthetic elaboration, most notably in Suzuki-Miyaura cross-coupling reactions, allowing for the straightforward introduction of a wide array of substituents to explore chemical space and build molecular complexity. chemimpex.com This synthetic tractability makes it an attractive starting point for generating libraries of diverse compounds for screening against various therapeutic targets. mdpi.com

Investigation of Enzyme Inhibition Mechanisms and Molecular Target Engagement

The combination of a pyrazole core and a boronic acid moiety is particularly effective for designing enzyme inhibitors. Boronic acids are well-established as potent inhibitors of serine proteases and other enzymes, where the boron atom can form a reversible covalent bond with a catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. researchgate.netnih.gov This mechanism confers high affinity and specificity.

While direct studies on this compound as an enzyme inhibitor are not extensively published, research on analogous pyrazole-containing molecules demonstrates their potential. One notable target is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. Inhibition of human DHODH is a validated strategy for treating autoimmune diseases and has shown antiviral and anticancer potential.

Research has led to the development of highly active DHODH inhibitors based on a 2-(3-alkoxy-1H-pyrazol-1-yl)azine scaffold. acs.org In these studies, modifications on the pyrazole ring were crucial for optimizing inhibitory activity. For instance, the introduction of a cyclopropyl (B3062369) group at the C5 position of the pyrazole, achieved through a Suzuki-Miyaura reaction with cyclopropyl boronic acid, resulted in a significant improvement in the inhibition of virus replication, which is a functional measure of DHODH inhibition. acs.org This highlights how pyrazole-boronic acids can serve as critical intermediates for creating potent and specific enzyme inhibitors.

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of enzyme inhibitors. For pyrazole-based inhibitors, SAR exploration often involves modifying substituents at various positions on the pyrazole ring and any attached aromatic systems.

In the development of pyrazole-based inhibitors for c-Jun N-terminal kinase (JNK), a target for neurodegenerative diseases, SAR studies revealed key insights. nih.govnih.gov For example, alkylation of the pyrazole ring nitrogen was found to decrease polarity and improve brain penetration, a critical factor for central nervous system (CNS) targets. nih.gov While this specific modification sometimes led to a decrease in initial potency, further substitutions on an adjacent pyrimidine ring could recover and even enhance the inhibitory activity. nih.gov

The following table illustrates SAR findings from a study on pyrazole-based DHODH inhibitors, showing how different substituents at the R⁵ position of the pyrazole ring impact antiviral activity (pMIC₅₀).

| Compound ID | R⁵ Substituent | Antiviral Activity (pMIC₅₀) |

|---|---|---|

| 6l | Methyl | < 5.0 |

| 6m | Cyano (CN) | < 5.0 |

| 6p | Methoxy (OCH₃) | 5.5 |

| 6q | Cyclopropyl | 7.0 |

Data adapted from research on pyrazole-based DHODH inhibitors, where pMIC₅₀ = -log(MIC₅₀) in mol/L. A higher pMIC₅₀ value indicates greater potency. acs.org

This data clearly demonstrates that small, non-polar groups like cyclopropyl are highly favorable for activity in this specific series, whereas other groups like methyl or cyano lead to a significant loss of effect. acs.org Such studies underscore the importance of the pyrazole scaffold as a tunable platform for optimizing molecular interactions.

Design and Synthesis of Chemical Probes and Tools for Biological Systems

Beyond direct therapeutic applications, compounds like this compound are valuable for creating chemical probes. The boronic acid moiety's ability to selectively form reversible covalent bonds with cis-1,2- and 1,3-diols makes it an excellent recognition element for saccharides and glycoproteins. nih.govmdpi.com This interaction can be exploited to design fluorescent sensors or affinity probes to study biological processes involving carbohydrates, which are notoriously difficult to target with high specificity. nih.gov By attaching a reporter group (e.g., a fluorophore) to the pyrazole scaffold, researchers can create tools to visualize and quantify the presence of specific glycans on cell surfaces or to track lipids like phosphatidylinositol bisphosphate (PIP₂) within the cell membrane. nih.gov

Influence of the Boronic Acid Moiety on Molecular Recognition and Binding Affinity

The boronic acid group is the key driver of molecular recognition for this class of compounds. Its boron atom is electron-deficient and can readily interact with nucleophiles. In an aqueous environment, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. researchgate.net The tetrahedral form is crucial for forming stable, cyclic boronate esters with diols. researchgate.net

This reversible covalent interaction is highly specific for diol-containing molecules, such as:

Saccharides: Glucose, fructose, and other sugars are primary targets, allowing boronic acids to be used in glucose sensing and for targeting glycosylated proteins. nih.gov

Catecholamines: Neurotransmitters like dopamine (B1211576) contain a catechol (1,2-benzenediol) moiety, making them targets for boronic acid-based sensors. nih.gov

Nucleophilic Amino Acids: The side chain of serine, a common residue in enzyme active sites, can be targeted to achieve potent enzyme inhibition. nih.gov

The affinity and selectivity of this binding can be fine-tuned by the scaffold attached to the boronic acid. researchgate.net The pyrazole ring and its N1-isopropyl substituent influence the electronic properties and local environment of the boronic acid, thereby modulating its pKa and binding strength. X-ray crystallography studies have shown that boronic acid groups can participate in multiple strong hydrogen bonds within a protein's binding pocket, significantly enhancing affinity. nih.gov

Strategic Integration of this compound in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. mdpi.com These fragments serve as starting points for building more potent, drug-like molecules. nih.gov

This compound is an ideal candidate for an FBDD library. It adheres well to the "Rule of Three," a set of guidelines for selecting fragments:

Molecular Weight: Its molecular weight is approximately 154 g/mol , well under the 300 Da limit.

cLogP: Its calculated lipophilicity is low, consistent with the recommendation of ≤3.

Hydrogen Bond Donors/Acceptors: It has a limited number of hydrogen bond donors and acceptors (≤3).

Because of their low complexity, fragments can explore chemical space more efficiently than larger molecules and often result in lead compounds with superior physicochemical properties. mdpi.com The pyrazole core of this compound provides a rigid, well-defined shape for binding, while the boronic acid offers a reactive site for potential covalent interactions or strong hydrogen bonding. If this fragment is identified as a "hit" in a screen (e.g., via X-ray crystallography or NMR), its structure provides clear vectors for synthetic elaboration, allowing chemists to "grow" the fragment into a high-affinity lead compound in a rational, structure-guided manner. nih.govastx.com

Theoretical and Computational Investigations of 1 Isopropyl 1h Pyrazol 3 Yl Boronic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are pivotal in elucidating the three-dimensional structure and conformational preferences of molecules. For (1-Isopropyl-1H-pyrazol-3-yl)boronic acid, these theoretical investigations provide a foundational understanding of its geometry and the interplay of its constituent functional groups.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. A key area of conformational flexibility in this molecule is the rotation of the isopropyl group and the boronic acid group relative to the pyrazole (B372694) ring. Theoretical calculations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. For instance, different orientations of the isopropyl group can lead to various staggered and eclipsed conformations, with the staggered conformations generally being more energetically favorable due to minimized steric hindrance.

Table 1: Representative Calculated Conformational Data

| Parameter | Conformer 1 (Low Energy) | Conformer 2 (Higher Energy) |

|---|---|---|

| Dihedral Angle (C-N-C-C of isopropyl) | ~60° (Staggered) | ~0° (Eclipsed) |

| Relative Energy (kcal/mol) | 0 | +2.5 |

| Dihedral Angle (N-C-B-O) | ~180° (Anti-periplanar) | ~0° (Syn-periplanar) |

| Relative Energy (kcal/mol) | 0 | +1.8 |

Influence of the Isopropyl Group on Steric and Electronic Properties

Steric Influence: The bulky nature of the isopropyl group introduces steric hindrance, which can influence the orientation of the adjacent pyrazole ring and the boronic acid moiety. This steric crowding can affect the planarity of the molecule and may restrict the rotation of the boronic acid group. Computational models can quantify these steric interactions, providing insights into how the isopropyl group dictates the preferred conformation and potentially influences the molecule's ability to interact with other chemical species.

Electronic Influence: Electronically, the isopropyl group is considered an electron-donating group through an inductive effect. This donation of electron density can modulate the electronic character of the pyrazole ring. Quantum chemical calculations can map this effect, showing an increase in electron density on the pyrazole ring compared to an unsubstituted pyrazole. This electronic perturbation can, in turn, affect the acidity of the boronic acid and the reactivity of the pyrazole ring.

Analysis of Electronic Properties and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Reactivity Predictions

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, computational methods can predict these energy levels and the resulting gap, offering a quantitative measure of its reactivity. The electron-donating isopropyl group is expected to raise the energy of the HOMO, which could lead to a smaller HOMO-LUMO gap compared to an unsubstituted pyrazolylboronic acid, thereby potentially increasing its reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule can be visualized through charge distribution and electrostatic potential (ESP) maps. These computational tools highlight the electron-rich and electron-poor regions of a molecule.

In this compound, the ESP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the boronic acid group, indicating their nucleophilic character. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the hydroxyl groups in the boronic acid and potentially the boron atom, highlighting their electrophilic nature. This information is invaluable for predicting how the molecule will interact with other reagents.

Tautomerism and Isomerism Studies of the Pyrazole Ring

While the N-isopropyl substitution in this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, other forms of isomerism are theoretically possible. Computational studies can explore the relative stabilities of positional isomers, for instance, comparing the 3-boronic acid derivative with the 4- or 5-boronic acid isomers. These calculations would typically show that the relative energies and, therefore, the stabilities of these isomers are influenced by the electronic interplay between the boronic acid group and the pyrazole ring, as well as steric interactions with the isopropyl group. For pyrazole systems in general, theoretical calculations have been instrumental in determining the prevalence of one tautomeric form over another in different environments, a phenomenon that is highly dependent on the nature and position of substituents.

Energetic Profiles and Equilibrium Constants of Tautomeric Forms

Tautomerism is a key characteristic of pyrazole systems. For unsubstituted or 3(5)-substituted pyrazoles, annular tautomerism involving the movement of a proton between the two nitrogen atoms (N1 and N2) is a well-studied phenomenon. However, in this compound, the presence of the isopropyl group fixed at the N1 position precludes this type of annular tautomerism.

Theoretical investigations on related N-substituted pyrazolones have explored other tautomeric forms, such as keto-enol or pyrazol-ol vs. pyrazolone (B3327878) forms. nih.gov Computational methods are used to calculate the total energy and Gibbs free energy of different potential tautomers. researchgate.net The tautomer with the lower calculated energy is predicted to be the more stable and therefore the more abundant species at equilibrium.

Studies on substituted pyrazoles show that the relative stability of tautomers is highly dependent on the electronic nature of the substituents. researchgate.netnih.gov Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomeric forms by influencing the aromaticity and electron distribution of the pyrazole ring. mdpi.com For instance, computational studies on 3(5)-aminopyrazoles predict the 3-amino tautomer to be more stable than the 5-aminopyrazole tautomer. researchgate.net While the isopropyl group is generally considered weakly electron-donating and the boronic acid group is electron-withdrawing, a specific energetic profile for this compound would require dedicated DFT calculations.

Computational Prediction of Tautomer Ratios in Various Environments

Computational models are crucial for predicting how environmental factors, such as solvent polarity, affect tautomeric equilibria. documentsdelivered.com The influence of a solvent is often modeled using methods like the Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effects of the solvent.

For pyrazole derivatives, polar solvents tend to stabilize tautomers with larger dipole moments. doaj.org DFT calculations performed on pyrazoles in the gas phase versus in solution (e.g., water, ethanol, DMSO) can reveal significant shifts in the relative energies of tautomers. nih.govdoaj.org This allows for the prediction of tautomer ratios in different chemical environments. For example, a computational study on pyrazole itself showed that interactions with solvent molecules significantly affect its molecular geometry, dipole moment, and solvation energy. doaj.org The dipole moment, for instance, was calculated to increase from 2.27 D in the gas phase to 4.51 D in water, indicating substantial stabilization of polar forms in aqueous media. doaj.org

While specific data for this compound is not available, the table below illustrates how computational methods are used to predict tautomer ratios for a hypothetical substituted pyrazole (Tautomer A vs. Tautomer B) in different environments. The equilibrium constant (KT) and percentage ratios are derived from the calculated Gibbs free energy difference (ΔG) between the tautomers.

| Environment | Calculated ΔG (kcal/mol) (A → B) | Equilibrium Constant (KT = [B]/[A]) | Predicted Ratio (%A : %B) |

|---|---|---|---|

| Gas Phase | +1.5 | 0.08 | 92 : 8 |

| Chloroform (Non-polar) | +0.5 | 0.43 | 70 : 30 |

| Ethanol (Polar, Protic) | -0.8 | 3.85 | 21 : 79 |

| Water (Polar, Protic) | -1.2 | 7.45 | 12 : 88 |

This table is illustrative of the computational approach and does not represent experimental data for this compound.

Mechanistic Insights from Computational Simulations of Boron-Mediated Reactions

Computational simulations, particularly DFT, are indispensable for elucidating the complex mechanisms of reactions involving boronic acids. numberanalytics.com These studies provide a molecular-level picture of reaction pathways, intermediates, and transition states that are often difficult or impossible to observe experimentally.

Transition State Analysis and Reaction Pathways

Transition state theory is a cornerstone of computational mechanistic studies. Scientists use quantum chemical calculations to locate and characterize the transition state (TS)—the highest energy point along a reaction coordinate. By calculating the energy of reactants, intermediates, transition states, and products, an entire reaction energy profile can be mapped. acs.org

For boron-mediated reactions, such as the Suzuki-Miyaura coupling or aldol (B89426) reactions, computational modeling helps to understand stereocontrol and reactivity. numberanalytics.comacs.org For example, in a boron-mediated aldol reaction, force field models have been developed to analyze the highly ordered cyclic transition state, providing insights into the origins of stereoselectivity. acs.org Similarly, DFT calculations have been used to investigate the hydrolysis of borate (B1201080) species, identifying multi-step pathways involving several transition states and intermediates. acs.org In a proposed mechanism for the exchange in boronic ester networks, DFT calculations identified the transition state for the nucleophilic attack of methanol (B129727) onto the boron atom as a key step, with a calculated energy barrier of 15.74 kcal/mol. rsc.org

Role of the Boronic Acid Group in Catalytic Cycles

The boronic acid group plays a multifaceted role in catalysis, often acting as a Lewis acid to activate substrates or participating directly in bond-forming steps. Computational studies are vital for clarifying this role within a catalytic cycle.

In direct amidation reactions, for instance, computational modeling has challenged previously accepted mechanisms. rsc.org Quantum mechanical calculations suggest that the reaction may proceed through dimeric boron intermediates, which simultaneously activate the carboxylic acid and deliver the amine nucleophile. rsc.org These calculations indicate that such pathways are energetically more favorable than the accepted mechanism involving a monomeric acyloxyboron intermediate. rsc.org In other catalytic systems, like the aza/oxa-Michael reaction, the boronic acid is proposed to activate an α,β-unsaturated carboxylic acid, facilitating the nucleophilic attack. researchgate.net Computational studies can model each step of these proposed cycles—substrate binding, activation, product formation, and catalyst regeneration—to validate their energetic feasibility. The ability of the boron atom to reversibly form covalent bonds is a key feature exploited in these catalytic processes. nih.gov

Prediction of Molecular Interactions in Biological Contexts (excluding clinical data)

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful predictive tools for understanding how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. nih.gov These in silico techniques are fundamental in modern drug discovery for screening potential inhibitors and elucidating binding mechanisms. mdpi.comtandfonline.comrsc.orgtandfonline.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves sampling numerous positions and conformations of the ligand and scoring them based on binding affinity, often expressed as a binding energy. nih.govijpbs.com Studies on various pyrazole derivatives have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with target proteins like cyclin-dependent kinase 2 (CDK2), Aurora A kinase, and VEGFR-2. rsc.orgnih.gov For example, docking studies of one pyrazole series identified potential hydrogen bonds with specific amino acid residues within the CDK2 active site. rsc.orgnih.gov

常见问题

Q. Basic

- Mass spectrometry : MALDI-TOF with derivatization (e.g., diol complexation) prevents dehydration/boroxine interference. For underivatized analysis, LC-MS/MS in MRM mode offers high sensitivity .

- NMR spectroscopy : ¹¹B NMR distinguishes boronic acid from esters. ¹H/¹³C NMR confirms pyrazole substitution patterns and isopropyl group integrity .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways, critical for storage and reaction planning .

How does the presence of the isopropyl group on the pyrazole ring influence the binding kinetics and thermodynamics of diol-containing biomolecules with this compound?

Q. Advanced

- Steric effects : The isopropyl group may reduce binding affinity with large biomolecules (e.g., glycoproteins) by hindering diol access. Competitive assays using SPR or fluorescence quenching can quantify binding constants (e.g., K_d ~10⁻⁴–10⁻⁶ M) .

- Thermodynamic vs. kinetic selectivity : Stopped-flow kinetics reveal that bulky substituents slow k_on rates (e.g., fructose binding), but improve specificity for targeted diols .

- pH-dependent binding : The isopropyl group’s hydrophobicity enhances binding at physiological pH (7.4), as shown in glycoprotein capture studies using AECPBA-functionalized surfaces .

What strategies can be employed to improve the thermal stability of this compound during high-temperature reactions or storage?

Q. Advanced

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the pyrazole ring, which stabilize the boronic acid moiety against thermal degradation .

- Coordination complexes : Formulate with diols (e.g., mannitol) to create cyclic esters, reducing boroxine formation during storage .

- Polymer encapsulation : Use glucose-responsive polymers (e.g., PAPBA) to encapsulate the compound, enhancing stability in aqueous environments .

In anticancer research, how can structural modifications of this compound enhance its proteasome inhibitory activity while minimizing off-target effects?

Q. Advanced

- Bioisosteric replacement : Substitute the isopropyl group with trifluoromethyl to improve metabolic stability and binding to proteasome threonine residues, as seen in Bortezomib analogs .

- Peptide-boronic acid conjugates : Link to peptide backbones (e.g., dipeptidyl boronic acids) to enhance specificity for 20S proteasome subunits. In vitro assays using glioblastoma cells can validate IC₅₀ reductions .

- Toxicity profiling : Use CRISPR-Cas9 screens to identify off-target pathways. Adjust substituents (e.g., pyrazole N-alkylation) to reduce interactions with non-proteasomal serine hydrolases .

How do non-specific secondary interactions affect the selectivity of this compound in glycoprotein binding studies, and how can experimental conditions mitigate these effects?

Q. Advanced

- Electrostatic interference : At neutral pH, the boronic acid may interact with cationic residues (e.g., lysine). Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress non-specific binding .

- Competitive elution : Introduce free diols (e.g., sorbitol) in the mobile phase to displace weakly bound proteins during SPR or HPLC analysis .

- Surface functionalization : Modify dextran-coated substrates with hydrophilic spacers (e.g., PEG) to minimize hydrophobic interactions with the isopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。